(3,3-Dimethyloxiranyl)methanol
Overview
Description
(3,3-Dimethyloxiranyl)methanol, also known as (3,3-Dimethyloxiran-2-yl)methanol, is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . This compound features an oxirane ring, which is a three-membered cyclic ether, substituted with a hydroxymethyl group and two methyl groups. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3,3-Dimethyloxiranyl)methanol can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 3,3-dimethyl-1-butene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under controlled conditions to form the oxirane ring . The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale epoxidation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the oxirane ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of diols.
Substitution: The oxirane ring is susceptible to nucleophilic attack, resulting in ring-opening reactions. Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring to form various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia, thiols, or alcohols in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Diols.
Substitution: Substituted alcohols, amines, or thiols.
Scientific Research Applications
(3,3-Dimethyloxiranyl)methanol is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and as a precursor for other functionalized compounds.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development, often involves this compound as a starting material or intermediate.
Industry: It is employed in the development of new materials, such as polymers and resins, due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of (3,3-Dimethyloxiranyl)methanol largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the oxirane ring opens to form a more stable product. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
(2,3-Epoxypropyl)methanol: Similar in structure but with a different substitution pattern on the oxirane ring.
(2,2-Dimethyloxiranyl)methanol: Another oxirane derivative with different methyl group positioning.
(3,3-Dimethyloxiran-2-yl)ethanol: Similar structure with an ethyl group instead of a hydroxymethyl group.
Uniqueness: (3,3-Dimethyloxiranyl)methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the hydroxymethyl group and two methyl groups on the oxirane ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
(3,3-dimethyloxiran-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2)4(3-6)7-5/h4,6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXAWVLTVYGIBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939927 | |
Record name | (3,3-Dimethyloxiran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00939927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18511-56-3 | |
Record name | Dimethylglycidol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018511563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,3-Dimethyloxiran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00939927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,3-dimethyloxiran-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (3,3-dimethyloxiran-2-yl)methanol contribute to secondary organic aerosol formation, and what is the significance of aerosol acidity in this process?
A1: (3,3-Dimethyloxiran-2-yl)methanol, also known as MBO epoxide, is a potential intermediate in the atmospheric photooxidation of 2-methyl-3-buten-2-ol (MBO). Research indicates that this epoxide can undergo reactive uptake onto acidic aerosols, leading to SOA formation []. This process is particularly relevant in environments with elevated aerosol acidity, such as those influenced by anthropogenic emissions. The acidic conditions catalyze the ring-opening of the epoxide, facilitating reactions that form larger, less volatile compounds. These compounds contribute to the growth and persistence of SOA, impacting air quality and climate.
Q2: What are the key findings from laboratory studies investigating the role of (3,3-dimethyloxiran-2-yl)methanol in SOA formation?
A2: Laboratory studies have provided compelling evidence for the role of (3,3-dimethyloxiran-2-yl)methanol in SOA formation. Researchers observed SOA formation only in the presence of acidic aerosol when exposing (3,3-dimethyloxiran-2-yl)methanol to controlled atmospheric conditions []. This finding highlights the critical role of aerosol acidity in driving the reactive uptake and subsequent SOA-forming reactions of the epoxide. Further analysis of the laboratory-generated SOA revealed the presence of 2,3-dihydroxyisopentanol and MBO-derived organosulfate isomers, supporting the proposed reaction pathways involving (3,3-dimethyloxiran-2-yl)methanol.
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